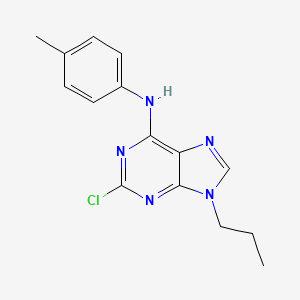

2-chloro-N-(4-methylphenyl)-9-propyl-9H-purin-6-amine

Descripción

2-cloro-N-(4-metilfenil)-9-propil-9H-purin-6-amina es un compuesto orgánico sintético que pertenece a la clase de moléculas de purina. Este compuesto se caracteriza por la presencia de un grupo cloro, un grupo metilfenil y un grupo propil unido al anillo de purina.

Propiedades

Fórmula molecular |

C15H16ClN5 |

|---|---|

Peso molecular |

301.77 g/mol |

Nombre IUPAC |

2-chloro-N-(4-methylphenyl)-9-propylpurin-6-amine |

InChI |

InChI=1S/C15H16ClN5/c1-3-8-21-9-17-12-13(19-15(16)20-14(12)21)18-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,18,19,20) |

Clave InChI |

DRCVJQNUEQWEGB-UHFFFAOYSA-N |

SMILES canónico |

CCCN1C=NC2=C(N=C(N=C21)Cl)NC3=CC=C(C=C3)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-cloro-N-(4-metilfenil)-9-propil-9H-purin-6-amina normalmente implica los siguientes pasos:

Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como 4-metilfenilamina, propilamina y 2-cloropurina.

Condiciones de reacción: La reacción se lleva a cabo bajo condiciones controladas, a menudo involucrando el uso de solventes como tolueno o diclorometano. La temperatura de reacción se mantiene entre 0 °C y 50 °C.

Catalizadores y reactivos: Los reactivos comunes utilizados en la síntesis incluyen cloruro de cloroacetilo, hidróxido de sodio y varios agentes de acoplamiento como EDCI o DCC.

Métodos de producción industrial

En un entorno industrial, la producción de 2-cloro-N-(4-metilfenil)-9-propil-9H-purin-6-amina implica procesos de flujo continuo o por lotes a gran escala. Las condiciones de reacción se optimizan para un alto rendimiento y pureza, y el producto se purifica utilizando técnicas como recristalización o cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

2-cloro-N-(4-metilfenil)-9-propil-9H-purin-6-amina experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo cloro puede ser sustituido por varios nucleófilos como aminas, tioles o alcóxidos.

Oxidación y reducción: El compuesto puede sufrir oxidación para formar los correspondientes N-óxidos o reducción para formar aminas.

Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento con haluros de arilo o ácidos borónicos para formar compuestos biarílicos.

Reactivos y condiciones comunes

Reacciones de sustitución: Se utilizan reactivos como metóxido de sodio o tiolato de potasio en condiciones suaves.

Oxidación: Se utilizan agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.

Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se utilizan comúnmente.

Productos principales formados

Aplicaciones Científicas De Investigación

2-cloro-N-(4-metilfenil)-9-propil-9H-purin-6-amina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se investiga por su potencial como agente terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.

Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como polímeros conductores y semiconductores orgánicos.

Mecanismo De Acción

El mecanismo de acción de 2-cloro-N-(4-metilfenil)-9-propil-9H-purin-6-amina implica su interacción con objetivos moleculares y vías específicos:

Objetivos moleculares: El compuesto se une a enzimas y receptores involucrados en procesos celulares, como quinasas y receptores acoplados a proteína G.

Vías involucradas: Modula las vías de señalización relacionadas con la proliferación celular, la apoptosis y la respuesta inmune, lo que lleva a sus posibles efectos terapéuticos.

Comparación Con Compuestos Similares

Compuestos similares

- 2-cloro-N-fenilacetamida

- 2-cloro-N-(2-cloro-4-metilfenil)acetamida

- 2-cloro-N-(4-cloro-fenil)-acetamida

Singularidad

En comparación con compuestos similares, 2-cloro-N-(4-metilfenil)-9-propil-9H-purin-6-amina exhibe propiedades únicas debido a la presencia del anillo de purina y el patrón de sustitución específico.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.